benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride
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Overview
Description
benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride is a chemical compound that belongs to the class of azetidines and carbamates It is characterized by the presence of a benzyl group, a 3-methylazetidine moiety, and a carbamate functional group, all combined with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or benzyl derivatives.
Scientific Research Applications
benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-methylazetidin-3-yl)carbamate
- Benzyl (3-hydroxypropyl)carbamate
Uniqueness
benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride is unique due to the presence of the 3-methylazetidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
benzyl N-(3-methylazetidin-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXFHLZHHOVVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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